

Solubility profile of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid

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Compound of Interest

Compound Name: 2,6-Difluoro-3-(propylsulfonamido)benzoic acid

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An In-depth Technical Guide to the Solubility Profile of **2,6-Difluoro-3-(propylsulfonamido)benzoic acid**

Abstract

This technical guide presents a comprehensive framework for the systematic characterization of the aqueous and non-aqueous solubility profile of **2,6-Difluoro-3-(propylsulfonamido)benzoic acid**. This document is structured to provide drug development professionals with the foundational principles and actionable protocols required to assess the solubility of this N-sulfonylated difluorobenzoic acid derivative. We will delve into the physicochemical principles governing its solubility, provide detailed, step-by-step experimental methodologies for determining both kinetic and thermodynamic solubility, and discuss the interpretation of the resulting data. The protocols herein are designed as self-validating systems to ensure the highest degree of scientific integrity and data reliability.

Core Concepts: Understanding the Molecule

2,6-Difluoro-3-(propylsulfonamido)benzoic acid is a compound whose solubility is dictated by the interplay of its distinct functional groups. The molecule possesses a carboxylic acid, rendering it an ionizable compound with pH-dependent aqueous solubility. The presence of a sulfonamide group introduces another potential ionization site.^[1] Concurrently, the difluorinated benzene ring and the propyl group contribute to its lipophilic character.

A precise understanding of solubility is a non-negotiable cornerstone of pharmaceutical development, profoundly influencing a compound's bioavailability, manufacturability, and the design of robust formulation strategies. This guide provides the necessary scientific rationale and validated methods to construct a comprehensive solubility profile.

Physicochemical Properties of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid

An effective solubility investigation begins with the known intrinsic properties of the molecule. These parameters provide the context for experimental design and data interpretation.

Property	Value	Source(s)
Chemical Formula	C ₁₀ H ₁₁ F ₂ NO ₄ S	[2][3][4]
Molecular Weight	279.26 g/mol	[2][3]
CAS Number	1103234-56-5	[2][3][4]
Appearance	Solid	
Boiling Point	394.5 ± 52.0 °C at 760 mmHg	[2]
Density	1.5 ± 0.1 g/cm ³	[2]
InChI Key	RTAWCKGXCGSFJI-UHFFFAOYSA-N	[3]
Canonical SMILES	CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F	[3]

Senior Scientist Insight: The molecular architecture immediately signals key behaviors. The carboxylic acid group (pKa estimated in the 2-4 range) will be deprotonated at physiological pH, forming a highly soluble carboxylate salt. The sulfonamide moiety is also weakly acidic.[1] Consequently, the compound is expected to exhibit its lowest aqueous solubility in the acidic pH range and a significant increase in solubility as the pH becomes neutral and alkaline, a common characteristic of sulfonamides.[5][6] The two fluorine atoms, being strongly electron-

withdrawing, will influence the acidity of the carboxylic acid and contribute to the overall lipophilicity.

Experimental Design: A Validated Strategy for Solubility Assessment

To generate a complete picture, it is imperative to measure both the kinetic and thermodynamic solubility of the compound.

- Thermodynamic Solubility is the equilibrium concentration of the compound in a saturated solution with an excess of the solid material present. It represents the true, stable solubility and is the gold-standard measurement for formulation and biopharmaceutical classification.
- Kinetic Solubility measures the concentration at which a compound precipitates when added to a buffer from a concentrated organic stock solution (e.g., DMSO). This high-throughput screening method often yields a higher value than thermodynamic solubility but is crucial for early discovery to quickly identify compounds prone to precipitation.

Comprehensive Experimental Workflow

The logical progression from initial preparation to final data analysis is illustrated below. This workflow ensures that both high-throughput and definitive equilibrium data are generated and integrated.

Caption: Integrated workflow for solubility characterization.

Detailed Experimental Protocols

A Note on Trustworthiness: The following protocols incorporate quality control and equilibrium confirmation steps, forming a self-validating system critical for generating reliable and defensible data.

Protocol: Kinetic Solubility Determination in Aqueous Media

Causality: This assay is designed to rapidly identify potential precipitation liabilities upon dilution into an aqueous environment, a common scenario during in vitro assays or upon in vivo

administration.

Methodology:

- **Stock Solution:** Prepare a 20 mM stock solution of **2,6-Difluoro-3-(propylsulfonamido)benzoic acid** in 100% DMSO.
- **Assay Plate Setup:** In a 96-well microplate, dispense 196 μ L of various aqueous buffers (e.g., pH 3.0, 5.0, 7.4, and 9.0).
- **Compound Addition:** Transfer 4 μ L of the DMSO stock into the buffer-containing wells using an automated liquid handler for a final test concentration of 400 μ M in 2% DMSO.
- **Incubation:** Seal the plate and shake for 4 hours at room temperature to allow for potential precipitation.
- **Quantification:** Centrifuge the plate to pellet any precipitate. Carefully remove the supernatant and analyze the concentration of the dissolved compound via HPLC-UV against a calibration curve. The resulting concentration is the kinetic solubility.

Protocol: Thermodynamic (Equilibrium) Solubility via the Shake-Flask Method

Causality: This method is the gold standard for determining the true solubility. By allowing the system to reach equilibrium in the presence of excess solid, it provides the most accurate and relevant data for formulation and biopharmaceutical assessment.

Methodology:

- **System Preparation:** To a series of glass vials, add an excess of solid **2,6-Difluoro-3-(propylsulfonamido)benzoic acid** (e.g., 2-5 mg) to ensure a saturated solution can be formed.
- **Solvent Addition:** Add a precise volume (e.g., 1 mL) of the desired test media to each vial. Media should include a range of pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0) and pharmaceutically relevant solvents (e.g., Methanol, Ethanol, Propylene Glycol).

- **Equilibration:** Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the samples for 48-72 hours.
 - **Self-Validation Checkpoint:** To confirm equilibrium, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is achieved when the measured concentration plateaus between two consecutive time points.
- **Sample Preparation:** After equilibration, filter the samples through a 0.45 µm PVDF syringe filter that has been confirmed not to bind the compound. Discard the initial volume of the filtrate.
- **Quantification:** Accurately dilute the clear filtrate with a suitable mobile phase and determine the concentration using a validated HPLC-UV method.
- **Solid-State Analysis:** After the experiment, recover the remaining solid from the vials and analyze it using X-ray Powder Diffraction (XRPD). This crucial step verifies that the compound has not converted to a different, potentially more soluble, polymorphic form during the experiment.

Data Presentation and Interpretation

pH-Solubility Profile

The relationship between pH and thermodynamic solubility is a critical dataset. The results should be tabulated and visualized graphically.

Table 1. Representative Thermodynamic Solubility Data Table

pH of Buffer	Measured Solubility (µg/mL)	Dominant Molecular Species
1.2	Experimental Value	Fully protonated (neutral)
4.5	Experimental Value	Mixture of neutral and carboxylate
7.4	Experimental Value	Predominantly carboxylate (anionic)
9.0	Experimental Value	Carboxylate and potential sulfonamide anion

Solubility in Organic and Co-Solvent Systems

This data is vital for guiding formulation development and selecting vehicles for preclinical studies.

Table 2. Representative Solubility in Pharmaceutically Relevant Solvents

Solvent System	Measured Solubility (mg/mL)
Methanol	Experimental Value
Ethanol	Experimental Value
Acetone	Experimental Value
Propylene Glycol	Experimental Value
20% Ethanol / 80% Water	Experimental Value

Conclusion and Path Forward

This guide details a robust, scientifically rigorous approach to fully characterizing the solubility profile of **2,6-Difluoro-3-(propylsulfonamido)benzoic acid**. By systematically applying these validated kinetic and thermodynamic protocols, researchers can generate high-quality, reliable data. This information is fundamental to mitigating risks associated with poor solubility and

making data-driven decisions that accelerate the journey from discovery to a viable drug product.

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